molecular formula C16H23ClN2O2 B11152149 2-chloro-N-[3-(hexylamino)-3-oxopropyl]benzamide

2-chloro-N-[3-(hexylamino)-3-oxopropyl]benzamide

Cat. No.: B11152149
M. Wt: 310.82 g/mol
InChI Key: UWBCVMZDIXWPED-UHFFFAOYSA-N
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Description

3-[(2-Chlorophenyl)formamido]-N-hexylpropanamide is an organic compound that features a chlorinated aromatic ring and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chlorophenyl)formamido]-N-hexylpropanamide typically involves the reaction of 2-chloroaniline with hexylamine and a suitable acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chlorophenyl)formamido]-N-hexylpropanamide can undergo various chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized to form quinones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

  • **Oxidation

Properties

Molecular Formula

C16H23ClN2O2

Molecular Weight

310.82 g/mol

IUPAC Name

2-chloro-N-[3-(hexylamino)-3-oxopropyl]benzamide

InChI

InChI=1S/C16H23ClN2O2/c1-2-3-4-7-11-18-15(20)10-12-19-16(21)13-8-5-6-9-14(13)17/h5-6,8-9H,2-4,7,10-12H2,1H3,(H,18,20)(H,19,21)

InChI Key

UWBCVMZDIXWPED-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)CCNC(=O)C1=CC=CC=C1Cl

Origin of Product

United States

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